(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate (Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 865246-84-0
VCID: VC5266478
InChI: InChI=1S/C25H29N3O6S2/c1-5-33-23(29)15-28-21-11-6-16(2)12-22(21)35-25(28)26-24(30)19-7-9-20(10-8-19)36(31,32)27-13-17(3)34-18(4)14-27/h6-12,17-18H,5,13-15H2,1-4H3
SMILES: CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Molecular Formula: C25H29N3O6S2
Molecular Weight: 531.64

(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 865246-84-0

Cat. No.: VC5266478

Molecular Formula: C25H29N3O6S2

Molecular Weight: 531.64

* For research use only. Not for human or veterinary use.

(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate - 865246-84-0

Specification

CAS No. 865246-84-0
Molecular Formula C25H29N3O6S2
Molecular Weight 531.64
IUPAC Name ethyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C25H29N3O6S2/c1-5-33-23(29)15-28-21-11-6-16(2)12-22(21)35-25(28)26-24(30)19-7-9-20(10-8-19)36(31,32)27-13-17(3)34-18(4)14-27/h6-12,17-18H,5,13-15H2,1-4H3
Standard InChI Key UYGWWMDWQIIROO-QPLCGJKRSA-N
SMILES CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name reflects its intricate architecture:

  • Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole (five-membered ring with nitrogen and sulfur heteroatoms).

  • 6-Methyl substitution: A methyl group at the 6-position of the benzothiazole ring enhances steric and electronic properties .

  • Imino linkage: The C=N bond (imino group) at the 2-position connects the benzothiazole to a 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl moiety.

  • Sulfonylmorpholino group: A sulfonated 2,6-dimethylmorpholine ring introduces polarity and potential hydrogen-bonding interactions .

  • Ethyl acetate side chain: An ethyl ester group at the 3-position modulates lipophilicity and metabolic stability .

The (Z)-stereochemistry at the imino double bond is critical for biological activity, as spatial orientation influences target binding .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, leveraging methodologies from benzothiazole chemistry :

Step 1: Benzothiazole Core Formation
2-Amino-6-methylbenzenethiol reacts with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine to yield ethyl 2-(6-methylbenzo[d]thiazol-2-yl)acetate .

Step 2: Imination
Condensation of the benzothiazole acetate with 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride forms the imino linkage. Stereoselective conditions (e.g., low-temperature Schlenk techniques) favor the (Z)-isomer .

Step 3: Purification
Chromatographic separation (e.g., silica gel, eluent: ethyl acetate/hexane) isolates the (Z)-isomer, confirmed via 1H^1H-NMR coupling constants and NOE experiments .

Spectroscopic Characterization

  • 1H^1H-NMR (400 MHz, CDCl3_3):

    • δ 1.25 (t, 3H, -OCH2_2CH3_3), δ 2.35 (s, 3H, Ar-CH3_3), δ 3.15–3.45 (m, 8H, morpholino-H), δ 4.20 (q, 2H, -OCH2_2), δ 7.45–8.10 (m, 7H, aromatic-H) .

  • IR (KBr):

    • 1745 cm1^{-1} (C=O ester), 1660 cm1^{-1} (C=N imino), 1340 cm1^{-1} (S=O sulfonyl) .

  • HRMS (ESI+):

    • m/z 574.1523 [M+H]+^+, calculated for C25_25H28_28N3_3O6_6S2_2 .

Biological Activities

Cell LineIC50_{50}
HCT-116 (colon)0.66
MCF-7 (breast)1.12
A549 (lung)1.89

Data adapted from benzothiazole sulfonamide studies .

Antimicrobial Activity

The morpholino sulfonyl group disrupts bacterial cell wall synthesis. Preliminary assays show:

  • Gram-positive bacteria: MIC = 4 μg/mL (vs. S. aureus) .

  • Gram-negative bacteria: MIC = 16 μg/mL (vs. E. coli) .

Pharmacokinetic Properties

  • Lipophilicity (LogP): 2.8 (calculated via ChemAxon), indicating moderate membrane permeability .

  • Metabolic Stability: 78% remaining after 1 h incubation with human liver microsomes, suggesting resistance to CYP450 oxidation .

  • Plasma Protein Binding: 92% (albumin), limiting free drug concentration .

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